Lusutrombopag is a small-molecule, orally bioavailable, second-generation thrombopoietin (TPO) receptor agonist developed by Shionogi & Co., Ltd. []. Lusutrombopag selectively stimulates human TPO receptors, thereby mimicking the effects of endogenous TPO [, ]. It plays a crucial role in scientific research focused on understanding thrombopoiesis, managing thrombocytopenia, and exploring potential applications beyond its primary indication.
2.1 One-Pot Reaction Process of Formylation and the Horner–Wadsworth–Emmons Reaction:A key intermediate in the synthesis of Lusutrombopag, (E)-3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, is synthesized via a one-pot reaction process. This process involves a formylation reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), followed by a Horner–Wadsworth–Emmons reaction using triethyl 2-phosphonopropionate and potassium tert-butoxide. This one-pot approach simplifies the synthesis process and improves the overall yield [].
2.2 Synthesis of Intermediate II: Another crucial intermediate in the synthesis of Lusutrombopag, referred to as "intermediate II," is achieved using two effective strategies []:
These strategies lead to a high yield (70–80%) and a shortened synthetic route compared to previously reported methods [].
Lusutrombopag acts as a thrombopoietin receptor agonist, selectively binding to and activating human TPO receptors. This activation stimulates the proliferation and differentiation of megakaryocytes, which are the precursor cells for platelets, ultimately leading to an increase in platelet counts [, , ].
Lusutrombopag is characterized as a small-molecule compound, indicating its relatively low molecular weight [, ]. It is orally bioavailable, suggesting it can be absorbed through the gastrointestinal tract and enter systemic circulation [, ]. The specific physical and chemical properties of Lusutrombopag, such as solubility, melting point, and stability, have not been explicitly detailed in the provided papers.
Lusutrombopag is extensively studied for its effectiveness in increasing platelet counts in patients with chronic liver disease (CLD) and thrombocytopenia who are undergoing invasive procedures [, , , , , , , , , , , , , , , , , ]. Real-world examples demonstrate its successful use in various procedures such as radiofrequency ablation, transarterial chemoembolization, endoscopic variceal ligation, liver biopsy, and endoscopic spinal surgery [, , , , , , , , ].
Research suggests Lusutrombopag can be effectively administered multiple times in patients requiring sequential invasive procedures [, , , , , , ]. Its ability to achieve consistent platelet count increases with repeated administration highlights its potential for managing recurrent thrombocytopenia in CLD patients.
Studies have investigated the factors that might influence the effectiveness of Lusutrombopag, including baseline platelet count, spleen size, diabetes mellitus, white blood cell count, and the presence of anti-GPIIb/IIIa antibodies [, , , , ]. These investigations provide valuable insights into optimizing Lusutrombopag treatment and tailoring it to individual patient characteristics.
Lusutrombopag has been integrated into quantitative systems pharmacology models to understand thrombopoiesis and platelet lifecycle dynamics []. These models utilize mathematical and computational approaches to simulate platelet production and predict platelet count changes in response to Lusutrombopag, providing a valuable tool for research and drug development.
Recent research has explored the potential antibacterial activity of Lusutrombopag, particularly against vancomycin-resistant Enterococcus []. This preliminary research suggests that Lusutrombopag exhibits antimicrobial activity and synergizes with tobramycin, highlighting its potential for repurposing as an antibacterial agent.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2